Saredutant (SR 48968) is a neurokinin-2 antagonist drug being developed as an antidepressant and anxiolytic by Sanofi-Aventis.
Related Compounds
Aprepitant
Compound Description: Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor. It was the first tachykinin receptor antagonist approved for marketing in 2003 for the treatment of chemotherapy-induced emesis. []
Osanetant (SR142801)
Compound Description: Osanetant is a non-peptide tachykinin NK3 receptor antagonist. [, , ] It has been investigated for its potential in treating pulmonary conditions, particularly those related to substance P-induced bronchial hyperreactivity. [, ]
Talnetant
Compound Description: Talnetant is a selective antagonist of the tachykinin NK3 receptor. It has been investigated as a potential treatment for central nervous system disorders. [, ]
Nepadutant (MEN11420)
Compound Description: Nepadutant is a bicyclic peptide tachykinin NK2 receptor antagonist. It has shown efficacy in inhibiting neurokinin A-induced bronchoconstriction in individuals with asthma. [, ] Additionally, nepadutant has been investigated for potential therapeutic applications in irritable bowel syndrome. [, ]
Relevance: Nepadutant holds significant relevance to saredutant as they both belong to the class of tachykinin NK2 receptor antagonists. [, , ] These compounds share a similar target, indicating their potential in addressing conditions influenced by NK2 receptor activity. Research has highlighted nepadutant's role in reducing neurokinin A-induced bronchoconstriction in asthmatic patients, showcasing its potential therapeutic benefits. [, ] This shared mechanism of action between nepadutant and saredutant emphasizes the importance of NK2 receptor antagonism in managing specific physiological processes.
[βAla⁸]Neurokinin A (4-10)
Compound Description: [βAla⁸]Neurokinin A (4-10) is a selective tachykinin NK2 receptor agonist. It is often used as a pharmacological tool to investigate the effects of NK2 receptor activation. [, ]
Relevance: [βAla⁸]Neurokinin A (4-10) serves as a valuable tool in studying the effects of NK2 receptor activation, providing insights into the physiological responses mediated by this receptor subtype. In contrast to saredutant, which acts as an antagonist by blocking the NK2 receptor, [βAla⁸]Neurokinin A (4-10) directly activates the receptor. [, ] This contrasting mode of action allows researchers to understand the downstream consequences of NK2 receptor activation and its potential role in various physiological and pathological conditions.
Substance P (SP)
Compound Description: Substance P is an endogenous neuropeptide belonging to the tachykinin family. It acts as a neurotransmitter and neuromodulator, primarily involved in pain transmission and inflammation. [, , , ]
Relevance: Substance P is relevant to saredutant due to its role in activating tachykinin receptors, including NK1, NK2, and NK3 receptors, in various tissues, including the airways. [, , , ] Conversely, saredutant specifically targets and blocks NK2 receptors, thereby inhibiting the effects mediated by tachykinins like Substance P. This interaction highlights the potential therapeutic application of saredutant in conditions where Substance P contributes to the pathogenesis.
Neurokinin A (NKA)
Compound Description: Neurokinin A, another member of the tachykinin neuropeptide family, plays a crucial role in various physiological functions, including smooth muscle contraction, inflammation, and pain perception. [, , , , ]
Relevance: Neurokinin A, along with Substance P, activates tachykinin receptors, notably the NK2 receptor, which is the primary target of saredutant. [, , , , ] Saredutant effectively blocks the NK2 receptor, thereby counteracting the effects mediated by Neurokinin A. This antagonistic relationship highlights the therapeutic potential of saredutant in conditions where excessive or undesired Neurokinin A activity contributes to the pathological process.
Neurokinin B (NKB)
Compound Description: Neurokinin B is a tachykinin neuropeptide involved in various physiological processes, including the regulation of hormonal release and modulation of smooth muscle activity. [, ]
Relevance: Neurokinin B, similar to other tachykinins, can activate the NK2 receptor, although it exhibits less potency compared to Neurokinin A. [, ] This activation, in turn, can be effectively blocked by saredutant, highlighting the compound's role in modulating the effects mediated by Neurokinin B. Saredutant's ability to interfere with Neurokinin B signaling underscores its potential in addressing conditions where this neuropeptide plays a significant role.
Citalopram
Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. []
Relevance: In studies investigating the antidepressant-like effects of saredutant, citalopram often serves as a positive control. [] These studies aim to compare the efficacy of saredutant in reducing depressive-like behaviors with the established effects of citalopram, a well-known antidepressant. This comparison helps researchers understand the therapeutic potential of saredutant in the context of existing treatment options for depression.
Clomipramine
Compound Description: Clomipramine is a tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine in the brain. []
Relevance: Similar to citalopram, clomipramine often serves as a positive control in studies evaluating the antidepressant-like effects of saredutant. [] By comparing the effects of saredutant with those of clomipramine, a well-established antidepressant, researchers can assess the potential of saredutant as a novel therapeutic agent for depressive disorders. This comparative approach provides valuable insights into the effectiveness and potential advantages of saredutant in treating depression.
Source and Classification
Saredutant is classified under the category of neurokinin receptor antagonists, specifically targeting the NK2 receptor. This classification places it among compounds that interact with neuropeptide signaling pathways, which are crucial for various physiological responses, including mood regulation and stress response. The chemical identification number for Saredutant is 142001-63-6, and it can be sourced from various chemical suppliers and research institutions that specialize in pharmacological compounds.
Synthesis Analysis
Methods and Technical Details
The synthesis of Saredutant involves several intricate steps, starting from the formation of its core structure to the introduction of various functional groups. The key steps in its synthesis include:
Formation of the Piperidine Ring: This is achieved through cyclization reactions, which are essential for establishing the compound's foundational structure.
Introduction of Phenyl Groups: This step typically employs Friedel-Crafts acylation, a well-established method for adding aromatic groups to organic molecules.
Attachment of Dichlorophenyl Group: This is accomplished via nucleophilic substitution reactions, which allow for precise modifications at specific sites on the molecule.
Final Assembly: The completion of the synthesis involves coupling intermediate compounds to yield the final Saredutant molecule.
Molecular Structure Analysis
Structure and Data
Saredutant's molecular structure features a piperidine ring as its core, with additional functional groups that enhance its pharmacological properties. The compound's molecular formula is C₁₄H₁₄Cl₂N₂, indicating the presence of chlorine atoms and nitrogen within its structure.
Key structural data includes:
Molecular Weight: Approximately 283.18 g/mol
3D Structure: The spatial arrangement of atoms allows for specific interactions with the NK2 receptor, influencing its antagonistic activity.
Chemical Reactions Analysis
Reactions and Technical Details
Saredutant undergoes several significant chemical reactions, which are crucial for its functionality and potential modifications:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, facilitating the introduction of additional functional groups.
Reduction: Reduction processes can be performed using lithium aluminum hydride, allowing for modifications that may enhance biological activity.
Substitution Reactions: Nucleophilic substitution reactions are particularly relevant at the dichlorophenyl group, enabling further derivatization.
Hydrolysis: Under acidic or basic conditions, Saredutant can undergo hydrolysis, leading to various degradation products that may have different biological activities.
Mechanism of Action
Process and Data
Saredutant acts primarily as an antagonist to the neurokinin-2 receptor (NK2R). By blocking this receptor, Saredutant modulates several neurochemical pathways:
Impact on Acetylcholine Release: The antagonism at NK2R may influence acetylcholine release in regions such as the hippocampus and amygdala, which are critical for mood regulation.
HPA Axis Modulation: Saredutant has been shown to attenuate activation of the hypothalamic-pituitary-adrenal axis, a central component in stress response mechanisms.
BDNF Expression: The compound appears to increase brain-derived neurotrophic factor expression in the hippocampus, promoting neuronal survival and growth.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Saredutant exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Melting Point: The melting point ranges from 128°C to 130°C depending on purity and formulation.
These properties are essential for understanding how Saredutant behaves under different conditions and its suitability for various applications.
Applications
Scientific Uses
Saredutant's primary applications lie within pharmacology and therapeutic development:
Antidepressant Research: Due to its action on NK2 receptors, Saredutant is being explored for its potential antidepressant-like effects in animal models.
Anxiety Disorders: Its ability to modulate stress responses makes it a candidate for treating anxiety-related disorders.
Neuropharmacological Studies: Researchers utilize Saredutant to better understand neurokinin signaling pathways and their implications in mood regulation.
(S)-N-methyl-N(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl)benzamide saredutant SR 48965 SR 48968 SR 48968C SR-48968 SR-48968C SR48968 SR48968C
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.
Potent, selective positive allosteric modulator for mGlu1 (pEC50 = 7.16 for rat mGlu1a receptors). Increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation. Selectively enhanced responses to DHPG in vivo (EC50= 95 nM in CA3 neurons). Ro 67-4853 is a positive allosteric modulator of metabotropic glutamate 1 receptors (mGluR1), enhancing glutamate-induced calcium signaling through both the human and mouse mGlu1a receptors (pEC50 = 7.16). While only mildly potentiating mGluR5 signaling, this compound is without effect at mGluR2, mGluR4, or mGluR8, as well as at several other neural receptors. Ro 67-4853 can also directly activate mGluR1 signaling in baby hamster kidney cells, leading to phosphorylation of ERK1/2 (EC50 = 6.2 nM) and activation of adenylate cyclase (EC50 = 11.7 μM). Ro 67-4853 can also be used to enhance neuronal stimulation in response to the mGluR1/mGluR5 agonist DHPG, both in vivo and in vitro (EC50 = 95 nM). Ro67-4853 is a positive allosteric modulator of mGlu group I receptors (pEC50 value is 7.16 for the rat mGlu1a receptor). Ro67-4853 exhibits activity at all group I receptors, including human and rat mGlu1 and rat mGlu5. It enhances the effects of (S)-DHPG in CA3 neurons (EC50 = 95 nM).